1-(6-Chloro-5-nitropyridin-3-yl)ethanone
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Overview
Description
1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . It is characterized by the presence of a chloro and nitro group attached to a pyridine ring, along with an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone typically involves the nitration of 6-chloropyridine-3-carbaldehyde followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(6-Chloro-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-5-nitropyridin-3-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro group can participate in substitution reactions, altering the compound’s activity and interactions .
Comparison with Similar Compounds
1-(6-Chloro-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Chloro-5-nitropyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
6-Chloro-5-nitronicotinic acid: Contains a carboxylic acid group instead of an ethanone group, leading to different chemical properties and uses.
2-Chloro-3-nitropyridine: Another structurally related compound with different substitution patterns on the pyridine ring.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
1-(6-chloro-5-nitropyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVOPNXKQOJKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563736 |
Source
|
Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-40-5 |
Source
|
Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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